![molecular formula C12H13NO5 B4987598 3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)

3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

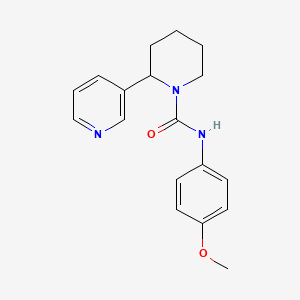

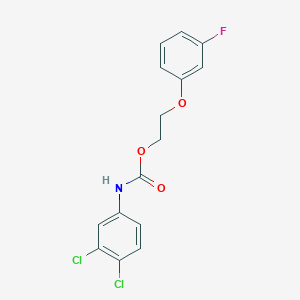

3-[(3-Carboxypropanoyl)amino]-4-methylbenzoic acid is a chemical compound with the molecular formula C12H13NO5 . Its average mass is 251.235 Da and its monoisotopic mass is 251.079376 Da . It is also known by other names such as 3-[(3-Carboxy-1-oxopropyl)amino]benzoic acid, 3-[(3-Carboxypropanoyl)amino]benzoesäure (German), Acide 3-[(3-carboxypropanoyl)amino]benzoïque (French), and Benzoic acid, 3-[(3-carboxy-1-oxopropyl)amino]- .

Molecular Structure Analysis

The molecular structure of 3-[(3-Carboxypropanoyl)amino]-4-methylbenzoic acid consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found on various chemical databases .Applications De Recherche Scientifique

Organic Synthesis

This compound plays a significant role in organic synthesis due to its carboxylic acid functionality. It can act as a precursor for synthesizing small molecules, which are crucial in developing pharmaceuticals and agrochemicals. The carboxylic group can undergo reactions such as substitution and coupling, making it a versatile building block for complex organic compounds .

Nanotechnology

In nanotechnology, 3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid can be used to modify the surface of nanoparticles. This modification can improve the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, which is essential for creating more efficient catalytic systems and enhancing the performance of electronic devices .

Polymer Industry

The carboxylic acid group of this compound can be utilized as a monomer or an additive in polymerization processes. It can impart specific properties to synthetic or natural polymers, such as increased flexibility, improved thermal stability, or enhanced biodegradability .

Drug Delivery Systems

Due to its polar nature and ability to form hydrogen bonds, 3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid can be employed in drug delivery systems. It can be used to modify drug molecules to increase their solubility or to create prodrugs that enhance the bioavailability of therapeutic agents .

Antimicrobial Applications

The compound’s structure allows it to interact with bacterial cell walls, making it a candidate for developing new antimicrobial agents. It could be used to synthesize compounds that target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .

Catalysis

In catalysis, this compound can be used to synthesize catalysts that facilitate various chemical reactions. Its carboxylic acid moiety can bind to metals, forming complexes that can speed up reactions in industrial processes, reducing energy consumption and improving efficiency .

Environmental Remediation

The functional groups present in 3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid make it suitable for environmental remediation applications. It can be used to create materials that capture and remove heavy metals from wastewater, helping to purify water sources and prevent pollution .

Structural Modification of Molecules

This compound can be used to structurally modify other molecules, enhancing their properties or creating new functionalities. For example, it can be introduced into molecules used in liver fibrosis treatment, potentially leading to safer and more effective therapeutic options .

Propriétés

IUPAC Name |

3-(3-carboxypropanoylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7-2-3-8(12(17)18)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUUIIDXMPFVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboxypropanamido)-4-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987537.png)

![4-[1-(dimethylamino)ethylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4987549.png)

![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)

![3-(4-chlorophenyl)-2-ethyl-7-(2-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4987555.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)

![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)

![N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B4987572.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)

![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)